molecular formula C19H14NO8- B1588658 Alizarin fluorine Blue dihydrate CAS No. 455303-00-1

Alizarin fluorine Blue dihydrate

Cat. No.: B1588658
CAS No.: 455303-00-1
M. Wt: 384.3 g/mol
InChI Key: PWIGYBONXWGOQE-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Alizarin Fluorine Blue Dihydrate, also known as Alizarin Complexone Dihydrate or 125453K6LV, primarily targets fluoride ions . It is used for the colorimetric determination of fluoride .

Mode of Action

The interaction of this compound with its target, fluoride ions, is based on selective adsorption . The compound is loaded onto an ion-exchange resin, which effectively adsorbs fluoride ions in both batch and column operations . The fluoride ions adsorbed can be eluted completely with a small volume of 1 M sodium hydroxide .

Biochemical Pathways

This compound is part of the hydroxyanthraquinones class of organic compounds . These compounds contain a hydroxyanthraquinone moiety, which consists of an anthracene bearing a quinone and a hydroxyl group . .

Pharmacokinetics

It’s known that the compound is practically insoluble at 20 °c , which could impact its bioavailability.

Result of Action

The primary result of this compound’s action is the selective adsorption and subsequent determination of fluoride ions . This allows for the concentration of fluoride ions to be determined using an ion-selective electrode .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it’s known that the compound should be stored in a dry, cool, and well-ventilated place . Additionally, it’s important to avoid dust formation and ensure adequate ventilation when handling the compound . The compound’s solubility could also be affected by temperature .

Biochemical Analysis

Biochemical Properties

Alizarin fluorine Blue dihydrate plays a significant role in biochemical reactions, particularly in the detection and quantification of fluoride ions. It interacts with lanthanum or cesium (III) ions to form a red chelate, which subsequently reacts with fluoride ions to produce a blue complex . This interaction is crucial for the colorimetric determination of fluoride, as the intensity of the blue color correlates with the concentration of fluoride ions present. The compound’s ability to form stable complexes with metal ions makes it a valuable tool in various biochemical assays.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of stable complexes with metal ions and fluoride. The binding interactions between the compound and these ions are essential for its function as a colorimetric indicator. The formation of the blue ternary complex with fluoride ions involves specific binding sites on the compound, which facilitate the detection and quantification of fluoride in various samples . Additionally, the compound’s structure allows it to interact with other biomolecules, potentially influencing enzyme activity and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alizarin complexone dihydrate involves the reaction of alizarin with iminodiacetic acid under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of alizarin complexone dihydrate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is often purified through recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Alizarin fluorine Blue dihydrate undergoes various chemical reactions, including complexation, oxidation, and reduction. It forms stable complexes with metal ions, which is a key feature utilized in its analytical applications .

Common Reagents and Conditions:

Major Products Formed: The primary products formed from the reactions of alizarin complexone dihydrate are its metal complexes, which are used for analytical purposes .

Scientific Research Applications

Chemistry: In chemistry, alizarin complexone dihydrate is used as a reagent for the colorimetric determination of fluoride ions. Its ability to form stable, colored complexes with fluoride makes it a valuable tool in analytical chemistry .

Biology and Medicine: In biological research, alizarin complexone dihydrate is used as a staining agent to detect calcium deposits in tissues. This application is particularly useful in studies related to bone formation and mineralization .

Industry: In industrial applications, alizarin complexone dihydrate is used in the production of dyes and pigments. Its ability to form stable complexes with metal ions is leveraged to create vibrant and durable colors .

Properties

IUPAC Name

2-[carboxylatomethyl-[(3,4-dihydroxy-9,10-dioxoanthracen-2-yl)methyl]azaniumyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO8/c21-13(22)7-20(8-14(23)24)6-9-5-12-15(19(28)16(9)25)18(27)11-4-2-1-3-10(11)17(12)26/h1-5,25,28H,6-8H2,(H,21,22)(H,23,24)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIGYBONXWGOQE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3)C[NH+](CC(=O)[O-])CC(=O)[O-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14NO8-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427595
Record name ZINC03861001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455303-00-1
Record name ZINC03861001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 455303-00-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Alizarin complexone dihydrate in the study about β-catenin and bone response to loading?

A1: In the study "Deletion of a Single β‐Catenin Allele in Osteocytes Abolishes the Bone Anabolic Response to Loading" [], Alizarin complexone dihydrate was utilized as a bone staining agent. It was injected into mice three days before euthanization. This staining technique allows researchers to visualize and quantify newly formed bone. Following the injections of Alizarin complexone dihydrate and calcein (another bone staining agent), researchers were able to measure mineral apposition rates and analyze bone formation in response to mechanical loading in both control and β-catenin haploinsufficient mice. This contributed to the understanding of β-catenin's role in bone adaptation to mechanical stress.

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